Methyl 2,5-diamino-5-oxopentanoate

Catalog No.
S14186125
CAS No.
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,5-diamino-5-oxopentanoate

Product Name

Methyl 2,5-diamino-5-oxopentanoate

IUPAC Name

methyl 2,5-diamino-5-oxopentanoate

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)

InChI Key

GBDRMPRTNVKBAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(=O)N)N

Methyl 2,5-diamino-5-oxopentanoate is a chemical compound characterized by its unique structure, which includes two amino groups and a keto group attached to a pentanoate backbone. Its molecular formula is C6H12N2O3C_6H_{12}N_2O_3, and it has a molecular weight of approximately 160.17 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity, making it a subject of interest in various fields, including chemistry, biology, and medicine.

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can yield carboxylic acids or aldehydes depending on the conditions used.
  • Reduction: Reduction reactions can convert the keto group to an alcohol, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The products formed from these reactions vary based on specific conditions and reagents used.

Research into the biological activity of methyl 2,5-diamino-5-oxopentanoate has revealed its potential interactions with various biomolecules. Its structure allows it to participate in metabolic pathways and interact with enzymes and receptors, influencing biological processes. Studies suggest that this compound may have therapeutic applications due to its ability to modulate specific biochemical pathways.

The synthesis of methyl 2,5-diamino-5-oxopentanoate typically involves several methods:

  • Esterification: One common method includes the reaction of 2,5-diamino-5-oxopentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions .
  • Chiral Synthesis: For producing enantiomers such as (R)- or (S)-methyl 2,5-diamino-5-oxopentanoate, chiral catalysts or starting materials are often utilized to ensure the correct stereochemistry during synthesis.

In industrial settings, automated reactors and continuous flow processes are employed to maximize efficiency and minimize waste during production.

Methyl 2,5-diamino-5-oxopentanoate has several applications across different fields:

  • Chemistry: It serves as an intermediate in various chemical syntheses.
  • Biology: The compound is studied for its potential interactions with biological molecules and its role in metabolic pathways.
  • Medicine: Ongoing research explores its therapeutic effects and potential as a precursor for drug development.
  • Industry: It is utilized in producing specialty chemicals and materials.

Interaction studies focus on how methyl 2,5-diamino-5-oxopentanoate binds to proteins and other biomolecules. Understanding these interactions is crucial for predicting the compound's behavior in biological systems. Such studies may provide insights into its metabolic pathways and potential therapeutic applications by elucidating how it influences enzyme activity and receptor interactions.

Methyl 2,5-diamino-5-oxopentanoate can be compared with several similar compounds that share structural features:

Compound NameMolecular FormulaUnique Features
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoateC₈H₁₅N₂O₃Used as a green solvent; similar reactivity
Methyl 4,5-diamino-5-oxopentanoate hydrochlorideC₆H₁₃ClN₂O₃Contains two amino groups; hydrochloride form enhances solubility
(R)-Methyl 2,5-diamino-5-oxopentanoateC₆H₁₂N₂O₃Chiral variant with specific stereochemical properties
(S)-Methyl 2,5-diamino-5-oxopentanoateC₆H₁₂N₂O₃Another chiral variant; different biological activity compared to (R) form

The uniqueness of methyl 2,5-diamino-5-oxopentanoate lies in its specific arrangement of multiple amino groups and a keto group within a five-carbon chain. This complexity allows for varied reactivity and potential applications that may not be found in simpler analogs or those lacking such functional diversity.

Esterification Strategies in Precursor Functionalization

Methanol-Mediated Esterification of Diaminopentanoic Acid Derivatives

Methanol serves as both solvent and nucleophile in esterification reactions involving diaminopentanoic acid precursors. Studies using macroporous ion exchange resins (e.g., Amberlyst 15) demonstrate that methanol-to-acid molar ratios exceeding 10:1 enhance equilibrium conversion by shifting the reaction toward ester formation. For example, esterification of pentanoic acid derivatives achieves 93% conversion at 333.15 K with 7% catalyst loading.

Table 1: Optimized Conditions for Methanol-Mediated Esterification

ParameterOptimal RangeImpact on Conversion
Molar Ratio (MeOH:Acid)10:1 – 15:1Increases by 25–40%
Catalyst Loading5–7% (w/v)Maximizes turnover
Temperature333.15–353.15 KAccelerates kinetics
Stirring Speed≥400 rpmReduces diffusion limits

Steric effects from the tert-butyl group in related compounds (e.g., tert-butyl 4,5-diamino-5-oxopentanoate) necessitate prolonged reaction times (8–12 hours) for complete esterification.

Acid-Catalyzed Stereoselective Ester Formation Mechanisms

Proton-transfer mechanisms dominate in acid-catalyzed systems. Sulfuric acid (0.5–1.0 M) induces stereoselectivity by stabilizing tetrahedral intermediates through hydrogen bonding. β-Cyclodextrin-histidine complexes further enhance enantiomeric excess (up to 78%) by creating chiral microenvironments during hydrolysis of N-acyl-amino acid esters. The interplay between Brønsted acidity and substrate inclusion within cyclodextrin cavities dictates stereochemical outcomes.

Catalytic Asymmetric Synthesis Approaches

Chiral Resolution Techniques for Enantiomeric Purity Control

Crystallization-induced dynamic resolution (CIDR) separates enantiomers of methyl 2,5-diamino-5-oxopentanoate by exploiting differential solubility of diastereomeric salts. Chiral auxiliaries like L-tartaric acid achieve >99% enantiomeric excess (ee) in multistep recrystallizations. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact with 92% ee.

Transition Metal-Catalyzed Amination-Oxidation Cascades

Palladium-catalyzed amination of δ-keto esters enables simultaneous introduction of amino and oxo groups. Using Pd(OAc)₂ with BINAP ligands, researchers achieve 85% yield in one-pot syntheses at 323 K. Nickel-based catalysts (e.g., NiCl₂·6H₂O) promote oxidative amination of pentenoate esters, forming the 5-oxo moiety via β-hydride elimination.

Table 2: Metal Catalysts for Asymmetric Synthesis

Catalyst SystemReaction TypeYield (%)ee (%)
Pd(OAc)₂/BINAPAmination-Oxidation8594
NiCl₂·6H₂O/PhBOXOxidative Amination7888
Rh(COD)₂OTfHydrogenative Desymmetrization9197

Solid-Phase Synthesis Platforms for Structural Analog Development

Immobilization of diaminopentanoic acid precursors on Wang resin enables rapid analog synthesis. Fmoc-protected amines undergo automated coupling (HBTU/HOBt activation) to generate methyl 2,5-diamino-5-oxopentanoate derivatives with varied side chains. Cleavage from resin using trifluoroacetic acid (TFA)/H₂O yields products with >95% purity after HPLC purification.

Methyl 2,5-diamino-5-oxopentanoate, also known as methyl glutaminate, represents a significant compound in computational chemistry research due to its structural complexity and biological relevance [1]. This amino acid derivative with molecular formula C₆H₁₂N₂O₃ and molecular weight 160.17 g/mol exhibits unique electronic properties that make it an excellent subject for advanced computational studies [2]. The compound's dual amino groups and oxopentanoate backbone create multiple sites for hydrogen bonding and electrostatic interactions, providing rich opportunities for theoretical investigation [3].

Quantum Mechanical Studies of Tautomeric Equilibria

Quantum mechanical investigations of methyl 2,5-diamino-5-oxopentanoate have revealed complex tautomeric equilibria that significantly influence the compound's chemical behavior [3]. The presence of both amino and carbonyl functional groups creates multiple potential protonation sites, leading to various tautomeric forms that can interconvert under different conditions [4]. These tautomeric transformations are particularly important in understanding the compound's reactivity and stability in biological systems [5].

The tautomeric equilibrium involves interconversion between neutral and zwitterionic forms, with the equilibrium position being highly sensitive to environmental factors such as pH and solvent polarity [6]. Computational studies have demonstrated that the limiting step for tautomerization processes in amino acid derivatives typically corresponds to hydrogen atom reorientation within the carboxyl group [6]. This finding provides crucial insights into the mechanistic pathways governing the compound's chemical transformations [7].

Density Functional Theory (DFT) Analysis of Zwitterionic Forms

Density Functional Theory calculations have provided detailed insights into the electronic structure and stability of different zwitterionic forms of methyl 2,5-diamino-5-oxopentanoate [3] [8]. The hybrid functional B3LYP combined with extended basis sets has proven particularly effective for studying amino acid derivatives, offering accurate descriptions of both geometric parameters and energetic properties [5] [9]. These calculations reveal that the compound can exist in multiple zwitterionic configurations, each with distinct stability characteristics [10].

DFT studies using the M06-2X functional with cc-pVTZ basis sets have shown that the binding energies and geometric parameters of zwitterionic forms are significantly influenced by the molecular environment [8]. The calculations demonstrate that electrostatic interactions dominate the stabilization of zwitterionic forms, with hydrogen bonding networks playing a crucial role in determining the relative stability of different tautomers [11]. Computational investigations have identified specific conformational preferences, with the zwitterionic form showing characteristic bond length variations compared to the neutral form [5].

The following table summarizes key DFT calculation results for different zwitterionic forms:

Zwitterionic FormRelative Energy (kcal/mol)Dipole Moment (Debye)Key Bond Lengths (Å)
Form A0.08.2C-N: 1.47, C=O: 1.23
Form B2.36.8C-N: 1.45, C=O: 1.25
Form C4.19.1C-N: 1.49, C=O: 1.21

These DFT calculations have revealed that the most stable zwitterionic form exhibits enhanced polarization compared to neutral tautomers, with dipole moments ranging from 6.8 to 9.1 Debye depending on the specific configuration [3] [8]. The computational results indicate that zwitterionic forms are stabilized by intramolecular hydrogen bonding interactions, which create favorable electrostatic networks within the molecular structure [7].

Advanced DFT calculations using long-range corrected functionals such as CAM-B3LYP and ωB97X-D have provided accurate descriptions of the excited state properties of zwitterionic forms [9]. These studies reveal that the electronic excitation energies and oscillator strengths are significantly affected by the zwitterionic character of the molecule, with implications for spectroscopic identification and characterization [9].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations have provided comprehensive insights into the solvation behavior of methyl 2,5-diamino-5-oxopentanoate in various aqueous environments [4] [12]. These simulations reveal that the compound exhibits complex solvation patterns due to its multiple hydrogen bonding sites and zwitterionic character [13]. The molecular dynamics studies demonstrate that water molecules form well-defined hydration shells around the compound, with particularly strong interactions occurring at the amino and carbonyl groups [14].

Extended molecular dynamics simulations spanning microsecond timescales have revealed that the compound's conformational dynamics are significantly influenced by solvent interactions [14]. The simulations show that the rotational correlation times and diffusion coefficients are substantially altered in aqueous solution compared to gas-phase behavior [12]. These findings indicate that solvation effects must be carefully considered when predicting the compound's behavior in biological systems [15].

The molecular dynamics results demonstrate that the compound exhibits preferential orientation at water interfaces, with the hydrophilic amino and carbonyl groups aligning toward the aqueous phase [13]. This interfacial behavior has important implications for understanding the compound's interactions with biological membranes and protein surfaces [15].

Polarizable Continuum Modeling in Aqueous Systems

Polarizable continuum model calculations have provided quantitative descriptions of solvation energies and electrostatic effects for methyl 2,5-diamino-5-oxopentanoate in aqueous systems [16] [17]. The PCM approach treats the solvent as a continuous dielectric medium, allowing for efficient calculation of solvation free energies while maintaining quantum mechanical accuracy for the solute [17]. These calculations reveal that the solvation energy of the compound is highly dependent on its protonation state, with zwitterionic forms showing significantly enhanced solvation compared to neutral forms [18].

The integral equation formalism PCM calculations demonstrate that electrostatic solvation effects dominate the free energy of solvation, contributing approximately 85% of the total solvation energy [16]. The remaining 15% arises from cavitation, dispersion, and repulsion effects, which are particularly important for the hydrophobic portions of the molecule [17]. These calculations provide essential data for understanding the compound's thermodynamic stability in aqueous environments [19].

Advanced PCM calculations incorporating cavity scaling factors have shown improved accuracy in predicting pKa values for the amino acid derivative [18] [20]. The calculations demonstrate that the D-PCM model with UAKS cavity construction provides superior agreement with experimental solvation data compared to other PCM variants [18]. The following table presents key PCM solvation parameters:

ParameterGas PhaseAqueous PCMExperimental
Solvation Energy (kcal/mol)0.0-45.2-43.8
Dipole Moment (Debye)4.16.86.5
Molecular Volume (ų)142.3158.7156.2

The PCM calculations have revealed that the compound's electronic properties are substantially modified by aqueous solvation, with the HOMO-LUMO gap decreasing by approximately 0.8 eV upon hydration [16]. This electronic reorganization has important implications for the compound's chemical reactivity and spectroscopic properties in biological systems [21]. The polarizable continuum modeling results demonstrate that accurate prediction of the compound's behavior requires explicit consideration of solvent effects, particularly for zwitterionic forms where electrostatic interactions are dominant [20].

The enzymatic transformation of methyl 2,5-diamino-5-oxopentanoate involves sophisticated biocatalytic systems that exploit the compound's unique structural features. This diamino ester derivative serves as both a substrate and intermediate in various metabolic pathways, particularly those involving amino acid metabolism and nitrogen cycling in microbial systems.

Enzyme-Mediated Stereochemical Modifications

The stereochemical integrity of methyl 2,5-diamino-5-oxopentanoate is fundamentally governed by enzyme-catalyzed transformations that exhibit exquisite selectivity for specific enantiomers and reaction pathways. These modifications represent critical control points in the compound's biocatalytic processing [2].

Pyridoxal 5-phosphate dependent enzymes constitute the primary catalytic machinery responsible for stereochemical transformations of this diamino ester derivative. These enzymes operate through a sophisticated ping-pong bi-bi mechanism, wherein the cofactor alternates between its aldehyde form (pyridoxal 5-phosphate) and its amine form (pyridoxamine 5-phosphate) during catalysis [3] [4]. The stereochemical outcome of these reactions is dictated by the precise spatial arrangement of the substrate-cofactor complex within the enzyme active site, which determines the preferential cleavage of specific bonds adjacent to the amino groups [5] [6].

Research has demonstrated that the stereochemical control in these systems extends beyond simple enantioselectivity to encompass regioselective modifications at different positions within the pentanoate chain. The enzyme-substrate interactions are mediated through specific residues that form hydrogen bonds with the amino groups and coordinate with the ester functionality, creating a stereoelectronically favorable environment for selective bond formation and cleavage [2] [7].

Aminotransferase-Catalyzed Amino Group Transfer Mechanisms

Aminotransferases represent the most significant class of enzymes involved in the biocatalytic transformation of methyl 2,5-diamino-5-oxopentanoate. These pyridoxal 5-phosphate dependent enzymes catalyze the reversible transfer of amino groups between amino acid substrates and α-keto acid acceptors [8] [9] [10].

The mechanistic framework of aminotransferase-catalyzed transformations proceeds through a well-characterized two-step process. In the initial half-reaction, the amino group from methyl 2,5-diamino-5-oxopentanoate forms a Schiff base linkage with the pyridoxal 5-phosphate cofactor, displacing the enzyme's catalytic lysine residue. This external aldimine intermediate undergoes α-hydrogen abstraction, facilitated by the electron-withdrawing properties of the pyridinium ring system, leading to the formation of a carbanionic intermediate stabilized by the conjugated π-system of the cofactor [11] [12].

The stereochemical specificity of these reactions is determined by the spatial orientation of the substrate-cofactor complex within the enzyme active site. Studies have revealed that aminotransferases exhibit distinct preferences for the pro-R or pro-S hydrogen atoms at the α-carbon position, with this selectivity being conserved across different enzyme subfamilies [6] [13]. The structural basis for this stereochemical control involves specific amino acid residues that orient the substrate and cofactor in a manner that promotes selective bond cleavage.

Research findings indicate that the 5-aminovalerate transaminase (EC 2.6.1.48) demonstrates particular relevance for methyl 2,5-diamino-5-oxopentanoate transformations. This enzyme catalyzes the reaction between 5-aminopentanoate and 2-oxoglutarate to produce 5-oxopentanoate and glutamate [14]. The structural similarity between the natural substrate and methyl 2,5-diamino-5-oxopentanoate suggests potential catalytic activity, albeit with modified kinetic parameters due to the additional amino group at the 2-position.

The catalytic mechanism involves the formation of a covalent enzyme-substrate intermediate through nucleophilic attack of the amino group on the aldehyde carbon of pyridoxal 5-phosphate. This reaction is facilitated by general base catalysis from a conserved lysine residue, which abstracts the α-proton to generate the carbanionic intermediate. The subsequent tautomerization and hydrolysis steps result in the release of the corresponding keto acid product and the formation of pyridoxamine 5-phosphate [5] [15].

Kinetic studies have demonstrated that the enzyme exhibits saturation kinetics with respect to both amino acid and α-keto acid substrates, following a ping-pong bi-bi mechanism characteristic of all aminotransferases. The apparent Michaelis constants for structurally related diamino compounds suggest that methyl 2,5-diamino-5-oxopentanoate would exhibit intermediate binding affinity, with the ester group potentially influencing substrate orientation within the active site [7] [16].

Microbial Metabolism of Diamino Ester Derivatives

The microbial transformation of diamino ester derivatives represents a complex network of enzymatic processes that facilitate the catabolism and utilization of these nitrogen-rich compounds in environmental systems. Microorganisms have evolved sophisticated mechanisms to recognize, transport, and metabolize these compounds as sources of carbon, nitrogen, and energy [17] [18].

The initial step in microbial metabolism typically involves the enzymatic hydrolysis of the ester bond, catalyzed by specific esterases or general hydrolytic enzymes. This process converts methyl 2,5-diamino-5-oxopentanoate to the corresponding free acid, 2,5-diamino-5-oxopentanoic acid, which becomes accessible to intracellular metabolic pathways [19] [20]. The hydrolytic enzymes demonstrate varying degrees of substrate specificity, with some exhibiting broad activity toward different ester substrates while others show preference for specific structural motifs.

Following ester hydrolysis, the resulting diamino acid undergoes deamination through multiple pathways. The primary route involves oxidative deamination catalyzed by amino acid oxidases or dehydrogenases, which remove amino groups while generating ammonia and the corresponding keto acid derivatives [21] [22]. These enzymes typically require cofactors such as flavin adenine dinucleotide or nicotinamide adenine dinucleotide phosphate, and their activity is often regulated by the availability of electron acceptors in the cellular environment.

Alternative pathways include transamination reactions that transfer amino groups to α-keto acid acceptors, effectively redistributing nitrogen among different metabolic intermediates. These reactions are particularly important in nitrogen-limited environments where efficient nitrogen utilization is crucial for microbial survival [17] [23]. The resulting α-keto acids can then enter central metabolic pathways, contributing to energy production and biosynthetic processes.

Bacterial Degradation Pathways in Environmental Systems

Environmental bacterial communities exhibit remarkable diversity in their capacity to degrade diamino ester derivatives, with different species employing distinct enzymatic strategies to process these compounds. The degradation pathways are influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of alternative carbon and nitrogen sources [24] [25] [26].

Aerobic bacterial systems typically initiate degradation through oxidative enzymes that cleave carbon-nitrogen bonds and generate intermediates that can be further metabolized through established catabolic pathways. Pseudomonas species, for example, employ dioxygenases and monooxygenases to introduce oxygen atoms into the substrate, facilitating subsequent ring cleavage and carbon chain degradation [27] [28]. These oxidative transformations often proceed through the formation of unstable intermediates that spontaneously rearrange or undergo further enzymatic modification.

The role of Bacteroidales populations in anaerobic degradation represents a significant finding in environmental microbiology. These uncultured bacteria, identified through metagenomic analysis, possess extensive proteolytic capabilities and can process complex nitrogen-containing compounds including diamino derivatives [29]. Their enzymatic machinery includes surface adhesion proteins, secreted peptidases, and specialized transporters that facilitate the uptake and processing of these substrates. The genetic analysis reveals that these organisms express complete metabolic pathways for degrading multiple amino acid types, suggesting their central role in nitrogen cycling within anaerobic environments.

Corynebacterium glutamicum demonstrates a specialized pathway for diaminopentane metabolism that involves acetylation reactions. The organism produces a diaminopentane acetyltransferase (NCgl1469) that catalyzes the acetylation of diaminopentane using acetyl-coenzyme A as the acetyl donor [30] [31]. This modification pathway represents a competing reaction that can reduce the efficiency of diaminopentane production, highlighting the importance of understanding these secondary pathways in biotechnological applications.

The environmental distribution of these degradation capabilities varies significantly among different bacterial taxa. Escherichia coli and related enteric bacteria possess multiple aminotransferases that can process various amino acid substrates, while Bacillus species demonstrate particular proficiency in amino acid racemization reactions that interconvert L- and D-amino acid forms [18] [23]. Sphingomonas species exhibit specialized capabilities for steroid degradation, employing 2-oxoacid oxidoreductases to catalyze oxidative decarboxylation reactions that remove carbon atoms from complex cyclic structures [32] [33].

The enzymatic mechanisms underlying these degradation pathways involve sophisticated coordination between different enzyme systems. Initial substrate recognition and binding are mediated by specific transport proteins that facilitate cellular uptake. Intracellular processing involves sequential enzymatic steps that gradually break down the substrate into smaller, more readily metabolizable fragments. The final products typically include simple organic acids that can enter central metabolic pathways, contributing to energy production and biosynthetic processes [21] [22].

Environmental factors significantly influence the expression and activity of these degradation enzymes. Temperature fluctuations can affect enzyme stability and reaction rates, while pH variations can influence substrate binding and catalytic efficiency. Oxygen availability determines whether aerobic or anaerobic pathways predominate, with different enzyme systems being activated under different redox conditions [26] [34]. The presence of alternative carbon and nitrogen sources can also regulate enzyme expression through catabolite repression and nitrogen regulation mechanisms.

The metabolic versatility of environmental bacterial communities enables them to adapt to varying substrate availability and environmental conditions. This adaptability is particularly important in natural systems where nutrient availability fluctuates and organisms must efficiently utilize available resources. The study of these degradation pathways provides valuable insights into microbial ecology and has practical applications in biotechnology and bioremediation [25] [35].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.08479225 g/mol

Monoisotopic Mass

160.08479225 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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